molecular formula C9H11BrFN B13538225 2-Bromo-5-fluorobenzenepropanamine CAS No. 1057679-72-7

2-Bromo-5-fluorobenzenepropanamine

Cat. No.: B13538225
CAS No.: 1057679-72-7
M. Wt: 232.09 g/mol
InChI Key: GNXBCQYHHVDEFJ-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorobenzenepropanamine is an organic compound that belongs to the class of halogenated aromatic amines It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a propanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluorobenzenepropanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and fluorination of benzene derivatives, followed by the introduction of the propanamine group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

For example, a typical synthetic route may involve the following steps:

    Bromination: Benzene is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.

    Fluorination: The brominated benzene is then fluorinated using a fluorinating agent such as potassium fluoride or cesium fluoride.

    Amination: The resulting 2-Bromo-5-fluorobenzene is then reacted with a propanamine derivative under suitable conditions to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluorobenzenepropanamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different amines or alcohols.

Scientific Research Applications

2-Bromo-5-fluorobenzenepropanamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique halogenated structure makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluorobenzenepropanamine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. For example, it may interact with enzymes or receptors, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-fluorobenzotrifluoride: Similar in structure but with a trifluoromethyl group instead of a propanamine group.

    2-Bromo-5-fluorobenzonitrile: Contains a nitrile group instead of a propanamine group.

    2-Bromo-5-fluorobenzyl bromide: Features a bromomethyl group instead of a propanamine group.

Uniqueness

2-Bromo-5-fluorobenzenepropanamine is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with the propanamine group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

1057679-72-7

Molecular Formula

C9H11BrFN

Molecular Weight

232.09 g/mol

IUPAC Name

3-(2-bromo-5-fluorophenyl)propan-1-amine

InChI

InChI=1S/C9H11BrFN/c10-9-4-3-8(11)6-7(9)2-1-5-12/h3-4,6H,1-2,5,12H2

InChI Key

GNXBCQYHHVDEFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CCCN)Br

Origin of Product

United States

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